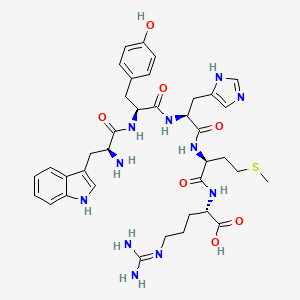![molecular formula C14H12N2S2 B14206092 2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole CAS No. 770710-50-4](/img/structure/B14206092.png)
2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole is a heterocyclic compound that contains both a pyridine and a benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-aminobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures . Another method involves the use of 2-mercaptopyridine and 2-bromobenzothiazole under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown antimicrobial activity against various bacterial and fungal strains. It is also being investigated for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole varies depending on its application:
Antimicrobial Activity: The compound likely disrupts the cell membrane or interferes with essential enzymes in microbial cells.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Fluorescent Probe: The compound binds to specific biomolecules, causing a change in its fluorescence properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[N-(Substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids: These compounds also contain both pyridine and benzothiazole rings and have shown similar antimicrobial activities.
2-[N-(Benzothiazolyl)amino]pyridin-3-yl(2,3-dichloropiperazine-1-yl)methanones: These compounds have been studied for their potential use in medicinal chemistry.
Uniqueness
2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole is unique due to the presence of the ethylsulfanyl group, which can undergo various chemical modifications, enhancing its versatility in different applications.
Propriétés
Numéro CAS |
770710-50-4 |
|---|---|
Formule moléculaire |
C14H12N2S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-(2-ethylsulfanylpyridin-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H12N2S2/c1-2-17-13-10(6-5-9-15-13)14-16-11-7-3-4-8-12(11)18-14/h3-9H,2H2,1H3 |
Clé InChI |
LMZSNRJLVYMLLN-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


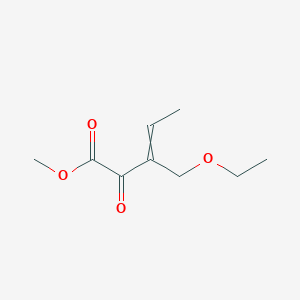
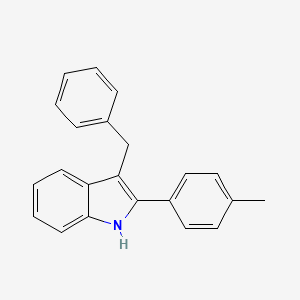
![4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14206012.png)
![2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14206020.png)

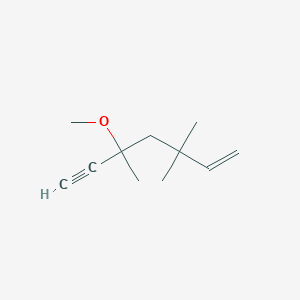
![5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14206034.png)


![1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14206062.png)
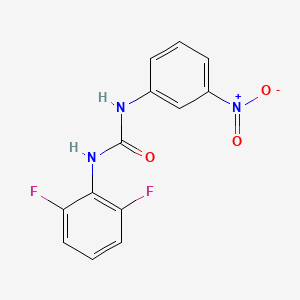
![Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-](/img/structure/B14206067.png)
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide](/img/structure/B14206074.png)
